1,2,4-Benzotriazine, 1,4-dioxide

描述

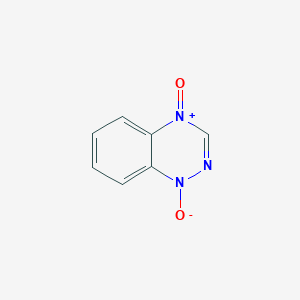

1,2,4-Benzotriazine 1,4-dioxide is a heterocyclic compound characterized by a fused benzene and triazine ring system with two oxygen atoms at the 1- and 4-positions. This class of compounds has garnered significant attention in oncology due to its hypoxia-selective cytotoxicity, making it a promising candidate for targeting solid tumors with hypoxic microenvironments . The lead compound, Tirapazamine (TPZ; 3-amino-1,2,4-benzotriazine 1,4-dioxide), was the first bioreductive prodrug introduced in clinical trials for cancer treatment. TPZ undergoes one-electron enzymatic reduction in hypoxic cells to generate a reactive radical intermediate, which fragments to release hydroxyl radicals (HO•), causing DNA strand breaks and selective tumor cell death .

TPZ demonstrated potent antitumor activity in preclinical models and advanced to Phase III trials combined with cisplatin and radiotherapy . However, clinical limitations, such as systemic toxicity and variable efficacy, prompted the development of structural analogs. Key modifications include substitutions at the 3-position (e.g., alkyl, methoxyethyl groups) to enhance electron affinity, solubility, and hypoxic selectivity .

属性

CAS 编号 |

121135-31-7 |

|---|---|

分子式 |

C7H5N3O2 |

分子量 |

163.13 g/mol |

IUPAC 名称 |

1-oxido-1,2,4-benzotriazin-4-ium 4-oxide |

InChI |

InChI=1S/C7H5N3O2/c11-9-5-8-10(12)7-4-2-1-3-6(7)9/h1-5H |

InChI 键 |

GTLQQCMKADHZLK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N(N=C[N+]2=O)[O-] |

产品来源 |

United States |

准备方法

Starting Materials and Reaction Conditions

- Key reactants: Benzofuroxan (benzofurazan-1-oxide), cyanamide or disodium cyanamide, sodium hydroxide or sodium acetate, and solvents such as methanol, water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

- Temperature: Typically maintained between 55°C and 65°C during the main reaction.

- Reaction time: Approximately 4 hours for completion.

Stepwise Synthesis Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of benzofuroxan in DMSO or methanol-water mixture | Benzofuroxan dissolved in DMSO or 50% aqueous methanol | Ready for reaction |

| 2 | Addition of cyanamide or disodium cyanamide and sodium hydroxide | Added slowly at 20-60°C, stirring maintained | Formation of sodium salt of 3-amino-1,2,4-benzotriazine-1,4-dioxide, solution turns blue-violet or purple-black |

| 3 | Stirring and reaction completion | 40 min to 4 h at ~60°C | Precipitate formation |

| 4 | Filtration and washing of precipitate | Filtration separates solid from mother liquor | Crude product isolated |

| 5 | Dissolution of precipitate in water and filtration | Removes insoluble impurities | Clear solution obtained |

| 6 | Acidification with acetic acid or methanesulfonic acid | pH adjusted to 5-8 | Crystallization of product |

| 7 | Crystallization in sodium acetate buffer | Microcrystallization to control particle size | Microcrystalline 3-amino-1,2,4-benzotriazine-1,4-dioxide formed |

| 8 | Filtration, washing with water and acetone | Purification step | Pure crystalline product obtained |

| 9 | Optional drying and homogenization | Final processing | Ready for pharmaceutical use |

Reaction Mechanism Insights

- The reaction involves nucleophilic attack of cyanamide on benzofuroxan, leading to ring transformation and formation of the benzotriazine ring system with two N-oxide groups.

- The sodium salt intermediate is crucial for controlling solubility and facilitating purification.

- Acidification triggers crystallization of the target compound.

Research Findings and Optimization

Yield and Purity

- Reported yields range from 60% to 89% depending on the exact method and purification steps.

- Improved methods achieve up to 89% yield by optimizing temperature control, reagent addition order, and crystallization conditions.

- Purity is enhanced by multiple recrystallizations, often from dimethylformamide or by microcrystallization in sodium acetate buffer.

Particle Size Control

- Microcrystallization techniques yield particles with average sizes below 190 nm, which is beneficial for oral solid dosage forms.

- Controlling particle size avoids the need for post-synthesis grinding, improving manufacturing efficiency.

Process Improvements

- Adding benzofuroxan solution to cyanamide and sodium hydroxide solution at 60°C improves reaction kinetics and product quality.

- Use of methanesulfonic acid for acidification provides better control over crystallization compared to acetic acid.

- Washing with acetone after water rinsing removes residual impurities and solvents effectively.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 55-65°C | Optimal for reaction progress |

| Reaction time | 40 min to 4 h | Monitored by TLC or color change |

| Solvent system | Methanol-water (50%), DMSO, DMF | Solubility and reaction medium |

| pH during acidification | 5-8 | Controls crystallization |

| Yield | 60-89% | Dependent on method and purification |

| Particle size | <190 nm (microcrystals) | For pharmaceutical formulation |

| Purification | Filtration, washing with water and acetone, recrystallization | Ensures high purity |

Representative Example from Patent Literature

A patented improved method involves:

- Adding a solution of benzofurazan-1-oxide in dimethyl sulfoxide to an aqueous solution of disodium cyanamide at 60°C.

- Stirring for 40 minutes at 60°C to form a precipitate of sodium salt.

- Filtering and suspending the precipitate in water, followed by acidification with methanesulfonic acid.

- Filtering the acidified solution, then crystallizing in sodium acetate buffer.

- Washing the crystalline product with water and acetone, followed by drying and homogenization.

This method yields 3-amino-1,2,4-benzotriazine-1,4-dioxide with 89% overall yield and particle size suitable for oral dosage forms.

化学反应分析

One-Electron Reduction and Radical Formation

Under hypoxic conditions, 1,2,4-benzotriazine 1,4-dioxides undergo enzymatic one-electron reduction to form a radical anion (A˙⁻), which is protonated to generate a reactive neutral radical (A˙H) (Figure 1) .

-

TPZ example :

-

The radical pKₐ values for protonation range from 6.10–6.60 , depending on substituents . For TPZ, pKₐ = 6.19 ± 0.05 .

Table 1: Radical pKₐ Values for Selected Derivatives

| Substituent Position | pKₐ (Radical) |

|---|---|

| 6-Methoxy | 6.10 ± 0.03 |

| 7-Dimethylamino | 6.45 ± 0.04 |

| 8-Methyl | 6.60 ± 0.04 |

Oxygen Sensitivity and Back-Oxidation

The radical intermediate (A˙H) reacts rapidly with molecular oxygen, reversing the reduction process and regenerating the parent compound :

-

Rate constants () for oxygen back-oxidation correlate with the one-electron reduction potential () :

Table 2: Rate Constants for Oxygen Back-Oxidation

| Compound | (×10⁶ M⁻¹s⁻¹) |

|---|---|

| TPZ (1) | 6.20 ± 0.25 |

| 6-Methoxy derivative | 18.4 ± 1.1 |

| 7-Dimethylamino | 28.5 ± 3.0 |

DNA Damage Mechanisms

The protonated radical (A˙H) induces oxidative DNA damage through two proposed pathways :

-

Homolytic N–OH bond cleavage : Releases hydroxyl radical (·OH), a potent DNA oxidant.

-

Benzotriazinyl radical formation : Elimination of water generates a benzotriazinyl radical (B˙), which abstracts hydrogen atoms from DNA (e.g., 2-deoxyribose) .

Dismutation and Metabolite Formation

Radical intermediates undergo first-order decay to dismutate into parent compounds and benzotriazine 1-oxides (B) :

Table 3: First-Order Decay Rates of Radical Intermediates

| Compound | (s⁻¹) |

|---|---|

| TPZ (1) | 83 ± 6 |

| 6-Methoxy derivative | 777 ± 12 |

| 7-Dimethylamino | 1120 ± 29 |

Substituent Effects on Reactivity

A-ring substituents modulate redox potentials and radical stability :

-

Electron-withdrawing groups (e.g., -NO₂) increase , enhancing oxygen sensitivity.

-

Electron-donating groups (e.g., -OCH₃) stabilize radicals, prolonging hypoxic cytotoxicity.

Table 4: One-Electron Reduction Potentials ()

| Substituent | (V vs NHE) |

|---|---|

| 6-OCH₃ | -0.455 |

| 7-N(CH₃)₂ | -0.480 |

| 8-CH₃ | -0.510 |

科学研究应用

Anticancer Applications

Mechanism of Action

Tirapazamine is a bioreductive hypoxic cytotoxin that selectively targets hypoxic tumor cells. Under low oxygen conditions (hypoxia), it undergoes one-electron reduction to form a radical species that can induce DNA damage. This process is crucial for its effectiveness against solid tumors where hypoxic regions are prevalent. Research indicates that tirapazamine generates reactive oxygen species (ROS) leading to oxidative DNA damage through two primary mechanisms: the homolysis of the N–OH bond resulting in hydroxyl radicals or the formation of a benzotriazinyl radical .

Clinical Trials and Efficacy

Tirapazamine is currently undergoing clinical trials in combination with conventional therapies such as cisplatin and radiotherapy. Studies have shown promising results regarding its ability to enhance the efficacy of these treatments by targeting hypoxic tumor cells that are typically resistant to standard therapies .

Structure-Activity Relationships

Analog Development

Extensive research has been conducted to develop tirapazamine analogs with improved solubility and therapeutic indices. A study synthesized 34 derivatives to explore structure-activity relationships (SAR), focusing on substituent effects at various positions on the benzotriazine ring. The findings highlighted how modifications could enhance both solubility and potency against cancer cell lines .

Other Therapeutic Applications

Antibacterial Properties

Recent investigations have revealed that tirapazamine and its analogs exhibit antibacterial activity. This property is particularly relevant in treating infections in immunocompromised patients or those undergoing cancer therapy, where bacterial infections pose significant risks .

Potential in Other Fields

Beyond oncology and antibacterial applications, tirapazamine's ability to generate radicals may have implications in other therapeutic areas such as neuroprotection and treatment of certain parasitic infections. Its redox properties are being studied for potential use in conditions where oxidative stress plays a role .

Summary of Findings

The following table summarizes key findings related to the applications of 1,2,4-benzotriazine, 1,4-dioxide:

| Application Area | Key Findings |

|---|---|

| Anticancer | Selectively damages DNA in hypoxic tumor cells; enhances efficacy of cisplatin and radiotherapy |

| Structure-Activity Relationships | Development of numerous analogs to improve solubility and potency against cancer cell lines |

| Antibacterial Activity | Demonstrated effectiveness against bacterial strains; potential for use in immunocompromised patients |

| Other Therapeutic Areas | Investigated for neuroprotective effects; potential applications in treating parasitic infections |

Case Studies

- Tirapazamine with Cisplatin : A clinical trial evaluated the combination of tirapazamine with cisplatin in treating advanced solid tumors. Results indicated improved tumor response rates compared to cisplatin alone .

- DNA Damage Mechanism Study : Research utilizing a methyl-substituted analog of tirapazamine demonstrated its mechanism of inducing DNA damage through radical formation under hypoxic conditions. This study provided insights into optimizing future analogs for enhanced efficacy .

- Antibacterial Efficacy Study : A recent study assessed the antibacterial properties of tirapazamine analogs against various pathogens. Results showed significant inhibition of bacterial growth, suggesting potential applications beyond oncology .

作用机制

The mechanism of action of 1,2,4-Benzotriazine, 1,4-dioxide involves its bioreductive properties:

Hypoxia-Selective Cytotoxicity: The compound undergoes one-electron reduction to form a free radical species that interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations.

Molecular Targets and Pathways: The primary target is the DNA within hypoxic tumor cells, where the compound exerts its cytotoxic effects through the formation of reactive oxygen species.

相似化合物的比较

Table 1: Key Derivatives and Their Activities

Key Findings :

- 3-Alkyl substituents (e.g., ethyl, methoxyethyl) improve hypoxic selectivity and metabolic stability compared to TPZ .

- Fluorination at the 7-position (e.g., 15aa) enhances DNA interaction and potency .

- Bulkier substituents (e.g., adamantyl in 8n) increase lipophilicity, impacting tissue distribution .

Mechanistic Comparison with Other N-Oxide Heterocycles

Table 2: Hypoxia-Selective N-Oxide Compounds

Key Insights :

- HO• vs. Aryl Radicals: TPZ derivatives primarily release HO•, whereas phenazine dioxides generate semiquinone radicals that produce reactive oxygen species (ROS) . Isotopic labeling studies confirm TPZ’s HO• mechanism, distinguishing it from compounds like phenazines .

- DNA Damage Specificity: Quinoxaline dioxides intercalate DNA and cause oxidative damage, but lack TPZ’s hypoxia selectivity .

- Structural Flexibility: 1,2,3-Benzothiadiazine dioxides share structural motifs with TPZ but are explored for non-oncological applications (e.g., diuretics) .

Structure-Activity Relationships (SAR) Across Analog Families

- Electron Affinity : Higher electron affinity (e.g., via nitro or fluorine groups) correlates with increased hypoxic cytotoxicity .

- Substituent Polarity : Polar groups (e.g., methoxyethyl in SR 4941) improve aqueous solubility and tumor penetration .

- Metabolic Stability: Bulky substituents (e.g., adamantyl in 8n) reduce off-target activation in normoxic tissues .

常见问题

Q. What is the primary mechanism by which 1,2,4-benzotriazine 1,4-dioxide derivatives selectively target hypoxic tumor cells?

Under hypoxia, 1,2,4-benzotriazine 1,4-dioxide undergoes one-electron enzymatic reduction to generate a radical intermediate. In normoxic conditions, this intermediate is reoxidized harmlessly. However, in hypoxia, the radical undergoes further fragmentation, producing reactive species (e.g., hydroxyl radicals) that cause DNA strand breaks and oxidative damage. This selectivity arises from the oxygen-dependent fate of the radical intermediate .

Methodological Insight: Enzymatic reduction assays using NADPH:cytochrome P450 reductase under controlled oxygen levels (e.g., freeze-pump-thaw degassing) coupled with LC/MS analysis of metabolites can validate this mechanism .

Q. How are 1,2,4-benzotriazine 1,4-dioxide derivatives synthesized, and what structural features influence their activity?

Derivatives are synthesized via methods such as nucleophilic substitution (e.g., Method A for compounds 8m and 8n) or fluorinated precursor routes (e.g., Method C for fluorinated analogs like 15aa–15ag). Structural modifications, such as cyclopropyl or adamantyl substituents, enhance metabolic stability and DNA-binding affinity. Reductive activation kinetics and redox potentials are critical for hypoxia selectivity .

Methodological Insight: Characterization via -NMR, ESI-MS, and X-ray crystallography ensures structural fidelity. Redox potentials measured by cyclic voltammetry correlate with DNA-damaging efficacy .

Advanced Research Questions

Q. What experimental evidence supports hydroxyl radical generation over benzotriazinyl radicals in DNA damage by 1,2,4-benzotriazine 1,4-dioxides?

Isotopic labeling in CDOD/DO solvent mixtures revealed minimal deuterium incorporation (<5%) in metabolites, ruling out hydrogen abstraction by benzotriazinyl radicals. Instead, hydroxyl radical trapping (e.g., using salicylic acid to form 2,3- and 2,5-dihydroxybenzoic acid) confirmed hydroxyl radical release as the primary DNA-damaging species .

Methodological Insight: Pulse radiolysis and spin-trapping ESR experiments directly detect transient radicals, while LC/MS quantifies hydroxyl radical-specific adducts .

Q. How do contradictory findings on benzotriazinyl radical involvement in DNA damage inform mechanistic models?

Early studies proposed benzotriazinyl radicals (e.g., intermediate 7) as DNA-damaging agents. However, isotopic labeling and kinetic studies showed that hydroxyl radical release from drug radical intermediates (e.g., 2 and 6) is dominant. Discrepancies arise from experimental conditions (e.g., solvent polarity, reductant concentration), which alter radical stability and reaction pathways .

Methodological Insight: Comparative studies using TPZ and its methyl-substituted analog (compound 5) under identical enzymatic conditions (e.g., NADPH:cytochrome P450 reductase) resolve pathway-specific contributions .

Q. What novel metabolites are generated during bioreductive activation, and how do they influence cytotoxicity?

The 4-oxide metabolite (3-amino-1,2,4-benzotriazine 4-oxide) was identified as a transient intermediate during TPZ activation. Unlike the stable 1-oxide metabolite (3), the 4-oxide undergoes rapid further reduction to non-toxic products, limiting its role in DNA damage. This highlights the importance of metabolite stability in therapeutic efficacy .

Methodological Insight: Enzymatic activation assays with xanthine/xanthine oxidase, followed by LC/MS and X-ray crystallography, elucidate metabolite structures and stability .

Contradictions and Resolutions

- Radical Pathways : While pulse radiolysis supports benzotriazinyl radical generation, isotopic labeling and trapping experiments prioritize hydroxyl radicals. Resolution lies in context-dependent mechanisms: benzotriazinyl radicals may dominate in lipid-rich microenvironments, whereas hydroxyl radicals prevail in aqueous phases .

- Metabolite Stability : The 4-oxide metabolite’s instability explains its absence in early studies, emphasizing the need for anaerobic handling and rapid quenching in metabolite analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。